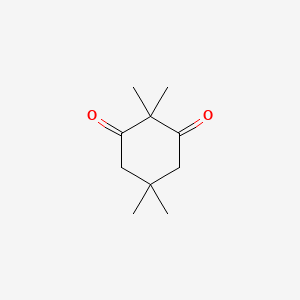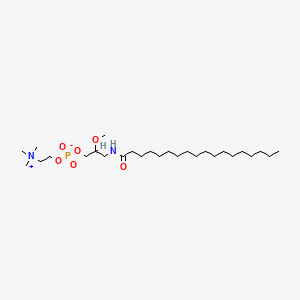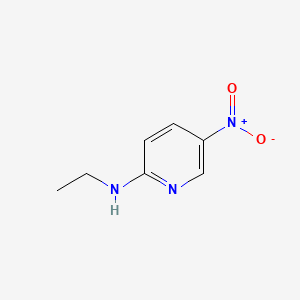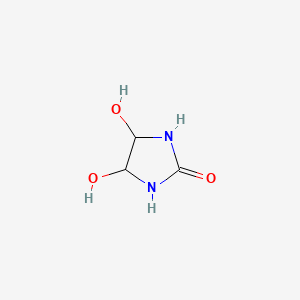![molecular formula C8H18N2O B1345541 n-[3-(Dimethylamino)propyl]propanamide CAS No. 53201-66-4](/img/structure/B1345541.png)
n-[3-(Dimethylamino)propyl]propanamide
Vue d'ensemble
Description
“n-[3-(Dimethylamino)propyl]propanamide” is a compound that is commonly used in combination with N-hydroxysuccinimide (NHS) in carbodiimide coupling reaction to activate carboxyl group for coupling with amines to form amides . It has a molecular formula of C8H18N2O .
Synthesis Analysis
The synthesis of “n-[3-(Dimethylamino)propyl]propanamide” has been studied in various contexts. For instance, one method involves the amidation reaction between various esters and 3-(dimethylamino)-1-propylamine, with lead acetate acting as a catalyst . Another method involves the reaction between dimethylamine and acrylonitrile to produce dimethylaminopropionitrile, which is then hydrogenated to yield "n-[3-(Dimethylamino)propyl]propanamide" .Molecular Structure Analysis
The molecular structure of “n-[3-(Dimethylamino)propyl]propanamide” can be represented by the InChI code: 1S/C8H18N2O/c1-4-8(11)9-6-5-7-10(2)3/h4-7H2,1-3H3,(H,9,11) .Chemical Reactions Analysis
“n-[3-(Dimethylamino)propyl]propanamide” is known to participate in various chemical reactions. For example, it is used in combination with N-hydroxysuccinimide (NHS) in carbodiimide coupling reaction to activate carboxyl group for coupling with amines to form amides . It also reacts with esters in the presence of lead acetate to form amides .Physical And Chemical Properties Analysis
“n-[3-(Dimethylamino)propyl]propanamide” has a molecular weight of 158.24 . It has a density of 0.9±0.1 g/cm3, a boiling point of 285.0±23.0 °C at 760 mmHg, and a flash point of 126.1±22.6 °C . It has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Applications De Recherche Scientifique
Cytotoxic Agent for Cancer Treatment
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) has been studied for its dual mode of cytotoxic action, thought to involve topoisomerases I and II. Clinical trials have explored its efficacy against solid tumors in mice, leading to phase I clinical trials in humans. Although the maximum tolerated dose was identified without significant anti-tumor activity at tested doses, further research is recommended to explore methods of administering higher doses for potential therapeutic benefit (McCrystal et al., 1999).
Pharmacokinetics and Metabolism in Cancer Patients
The metabolism of DACA in cancer patients has been investigated, revealing that the major biotransformation reactions involve N-oxidation of the tertiary amine side chain and acridone formation. These reactions are believed to be detoxication processes, based on the analysis of urinary excreted metabolites (Schofield et al., 1999).
Topoisomerase Inhibitor in Solid Cancers
XR5000, another derivative with a similar structure, acts as a topoisomerase I and II inhibitor. A phase I study involving continuous infusion over 120 hours indicated the potential for therapeutic advantage, with PET studies demonstrating distribution into tumors. This suggests a non-saturated tumor drug exposure at the maximum tolerated dose (Propper et al., 2003).
Allergic Contact Dermatitis and Chemical Sensitization
A case of facial dermatitis was reported, caused by sensitization to cocamidopropyl betaine and related compounds. The presence of 3-(dimethylamino)propylamine as an impurity was hypothesized to explain simultaneous reactions, highlighting the potential for chemical sensitization in certain individuals (Moreau & Sasseville, 2004).
Occupational Health Concerns
Studies on occupational exposure to N,N-dimethylformamide (DMF), a solvent used extensively in industries, have highlighted hepatotoxicity and potential reproductive toxicity among workers. Investigations into the health effects of DMF exposure, including alterations in mitochondrial DNA, suggest a need for careful evaluation of occupational health risks and the implementation of effective control methods to limit exposure (Hamada et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-4-8(11)9-6-5-7-10(2)3/h4-7H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRTUAMEQDRMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886040 | |
| Record name | Propanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[3-(Dimethylamino)propyl]propanamide | |
CAS RN |
53201-66-4, 69278-66-6 | |
| Record name | N-[3-(Dimethylamino)propyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53201-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(3-(dimethylamino)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053201664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amides, C19-23, N-[3-(dimethylamino)propyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















